Cas no 1803761-23-0 (2-Chloro-6-formylphenylpropanal)

2-Chloro-6-formylphenylpropanal is a versatile organic compound featuring both aldehyde and chloro functional groups, making it a valuable intermediate in synthetic chemistry. Its reactive formyl and chloro substituents enable selective modifications, facilitating its use in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. The compound's structural framework allows for efficient derivatization, supporting the development of complex molecules with tailored properties. Its stability under controlled conditions ensures reliable handling in laboratory and industrial settings. Researchers favor this compound for its utility in constructing heterocyclic systems and as a precursor in multi-step synthetic routes. Proper storage and handling are recommended to maintain its reactivity and purity.
2-Chloro-6-formylphenylpropanal structure
1803761-23-0 structure
Product name:2-Chloro-6-formylphenylpropanal
CAS No:1803761-23-0
MF:C10H9ClO2
Molecular Weight:196.630262136459
CID:4961645

2-Chloro-6-formylphenylpropanal 化学的及び物理的性質

名前と識別子

    • 2-Chloro-6-formylphenylpropanal
    • インチ: 1S/C10H9ClO2/c1-7(5-12)10-8(6-13)3-2-4-9(10)11/h2-7H,1H3
    • InChIKey: LUVHZDSIGREACG-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(C=O)=C1C(C=O)C

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 193
  • XLogP3: 2
  • トポロジー分子極性表面積: 34.1

2-Chloro-6-formylphenylpropanal Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A014005107-250mg
2-Chloro-6-formylphenylpropanal
1803761-23-0 97%
250mg
504.00 USD 2021-06-22
Alichem
A014005107-1g
2-Chloro-6-formylphenylpropanal
1803761-23-0 97%
1g
1,475.10 USD 2021-06-22
Alichem
A014005107-500mg
2-Chloro-6-formylphenylpropanal
1803761-23-0 97%
500mg
831.30 USD 2021-06-22

2-Chloro-6-formylphenylpropanal 関連文献

2-Chloro-6-formylphenylpropanalに関する追加情報

Introduction to 2-Chloro-6-formylphenylpropanal (CAS No. 1803761-23-0)

2-Chloro-6-formylphenylpropanal, identified by its Chemical Abstracts Service (CAS) number 1803761-23-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology. This aldehyde derivative features a chlorinated aromatic ring system coupled with a formyl group and an aldehyde functionality, making it a versatile intermediate in the synthesis of complex molecules.

The structural motif of 2-Chloro-6-formylphenylpropanal positions it as a valuable building block for the development of novel therapeutic agents. The presence of both electron-withdrawing and electron-donating substituents on the benzene ring enhances its reactivity, enabling diverse chemical transformations. These include condensation reactions with amino acids, nucleophiles, and other functional groups, which are pivotal in constructing pharmacophores for drug discovery.

In recent years, the pharmaceutical industry has seen a surge in the demand for heterocyclic compounds that exhibit potent biological activity. 2-Chloro-6-formylphenylpropanal serves as an excellent precursor for synthesizing such compounds. Its ability to undergo Michael additions, aldol condensations, and cross-coupling reactions makes it indispensable in medicinal chemistry. Researchers have leveraged its reactivity to develop inhibitors targeting various enzymatic pathways involved in diseases such as cancer, inflammation, and neurodegeneration.

One of the most compelling applications of 2-Chloro-6-formylphenylpropanal is in the synthesis of small-molecule drugs that modulate protein-protein interactions. The formyl group acts as a reactive handle for linking other pharmacophoric units, while the chloro substituent provides stability and facilitates further functionalization. This dual functionality has been exploited to create molecules that interact with biological targets with high specificity.

Recent studies have highlighted the utility of 2-Chloro-6-formylphenylpropanal in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is often associated with diseases like cancer. By incorporating the 2-Chloro-6-formylphenylpropanal scaffold into drug candidates, researchers have been able to design molecules that inhibit aberrant kinase activity without affecting normal cellular processes. These efforts have led to the discovery of several promising candidates entering clinical trials.

The compound's role extends beyond kinase inhibition. It has also been employed in the synthesis of antiviral agents, where its structural features contribute to binding affinity and selectivity against viral proteases and polymerases. The chloro group enhances interactions with hydrophobic pockets in viral proteins, while the aldehyde moiety participates in hydrogen bonding networks essential for drug-receptor binding.

Synthetic methodologies have been refined to optimize the preparation of 2-Chloro-6-formylphenylpropanal on both laboratory and industrial scales. Advances in catalytic processes and green chemistry principles have enabled more efficient and sustainable routes to this intermediate. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce various substituents at specific positions on the aromatic ring, tailoring the compound's properties for specific applications.

The growing interest in 2-Chloro-6-formylphenylpropanal has spurred innovation in computational chemistry and molecular modeling. These tools are essential for predicting how modifications to its structure will affect its biological activity. By integrating experimental data with computational insights, researchers can accelerate the drug discovery process significantly.

In conclusion,2-Chloro-6-formylphenylpropanal (CAS No. 1803761-23-0) is a multifaceted compound with broad applications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing bioactive molecules targeting various diseases. As synthetic chemistry continues to evolve, so too will the ways in which this compound contributes to advancing therapeutic solutions.

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